molecular formula C11H16ClN3O B3433047 2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]ethanol CAS No. 124438-73-9

2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]ethanol

Cat. No.: B3433047
CAS No.: 124438-73-9
M. Wt: 241.72 g/mol
InChI Key: ZOTJNOZWPQHVMJ-UHFFFAOYSA-N
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Description

This scaffold is critical in medicinal chemistry, particularly for kinase inhibitors or receptor modulators, where substituents influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c12-10-1-2-11(14-13-10)15-6-3-9(4-7-15)5-8-16/h1-2,9,16H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTJNOZWPQHVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301248064
Record name 1-(6-Chloro-3-pyridazinyl)-4-piperidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124438-73-9
Record name 1-(6-Chloro-3-pyridazinyl)-4-piperidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124438-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Chloro-3-pyridazinyl)-4-piperidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]ethanol typically involves the following steps:

    Formation of the Chloropyridazine Intermediate: The starting material, 6-chloropyridazine, is synthesized through the chlorination of pyridazine.

    Piperidine Ring Formation: The chloropyridazine is then reacted with piperidine under controlled conditions to form 1-(6-chloropyridazin-3-yl)piperidine.

    Ethanol Group Addition: The final step involves the addition of an ethanol group to the piperidine ring, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloropyridazinyl group can be reduced to form a dihydropyridazine derivative.

    Substitution: The chlorine atom in the chloropyridazinyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]acetaldehyde or 2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]acetic acid.

    Reduction: Formation of 2-[1-(6-dihydropyridazin-3-yl)piperidin-4-yl]ethanol.

    Substitution: Formation of 2-[1-(6-substituted-pyridazin-3-yl)piperidin-4-yl]ethanol derivatives.

Scientific Research Applications

2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridazinyl group may facilitate binding to these targets, while the piperidine ring provides structural stability. The ethanol moiety can enhance the compound’s solubility and bioavailability, allowing it to effectively exert its effects through various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural analogs based on substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Substituents Molecular Weight CAS Number Key Differences
[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]methanol C10H14ClN3O Methanol group 227.69 g/mol 1094223-48-9 Shorter alcohol chain (C-OH vs. C-CH2CH2OH)
tert-Butyl N-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-N-methylcarbamate C15H23ClN4O2 tert-Butyl carbamate, methyl group 326.83 g/mol 1261233-44-6 Carbamate ester replaces ethanol; increased lipophilicity
N-{1-[(6-Chloropyridazin-3-yl)methyl]piperidin-4-yl} carbamate C15H23ClN4O2 Methyl linker, carbamate 326.83 g/mol - Pyridazinyl-methyl linkage alters spatial orientation
2-[1-(3-Chloropropyl)-4-piperidyl]ethanol C10H20ClNO 3-Chloropropyl substituent 205.73 g/mol 49620-32-8 Chloroalkyl chain replaces pyridazinyl ring; reduced aromaticity

Key Findings from Structural Comparisons

The tert-butyl carbamate derivative (CAS 1261233-44-6) exhibits higher molecular weight (326.83 g/mol) and lipophilicity, which may prolong half-life but reduce renal clearance .

The chloropropyl substituent in CAS 49620-32-8 lacks aromaticity, reducing π-π stacking interactions critical for kinase inhibition .

Metabolic Stability :

  • Carbamate groups (e.g., CAS 1261233-44-6) are generally resistant to hydrolysis compared to alcohol derivatives, which may undergo oxidation or conjugation .

Research Implications

  • Pharmacokinetics: Ethanol derivatives balance hydrophilicity and metabolic stability, making them favorable for oral bioavailability.
  • Target Selectivity : Direct attachment of the pyridazinyl ring to piperidine (as in the target compound) may enhance binding to ATP pockets in kinases compared to methyl-linked analogs.
  • Safety: Methanol/carbamate analogs (e.g., CAS 1094223-48-9, 1261233-44-6) may require toxicity profiling for esterase-mediated release of reactive intermediates .

Biological Activity

2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]ethanol is a chemical compound with the molecular formula C11H15ClN2O. It is characterized by a chloropyridazinyl group attached to a piperidine ring, which is further linked to an ethanol moiety. This compound is being investigated for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Molecular Formula C11H15ClN2O\text{Molecular Formula }C_{11}H_{15}ClN_{2}O
PropertyValue
Molecular Weight241.72 g/mol
CAS Number124438-73-9
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The chloropyridazinyl moiety enhances binding affinity, while the piperidine structure contributes to stability. The ethanol group improves solubility and bioavailability, facilitating its pharmacological effects.

Pharmacological Properties

Research indicates that this compound exhibits potential as a ligand in receptor binding studies. Its structural features allow it to interact with several biological pathways, making it a candidate for drug development.

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of chloropyridazine compounds possess antimicrobial properties. The specific activity of this compound against various pathogens remains to be thoroughly investigated.
  • Cytotoxicity Studies : In vitro assays have shown varying degrees of cytotoxicity in cancer cell lines. Further research is needed to determine the compound's efficacy and safety profiles.
  • Receptor Interaction : The compound has been evaluated for its potential as a receptor antagonist or agonist, contributing to its therapeutic applications in various diseases.

Study 1: Screening for Antimicrobial Activity

A study investigated the antimicrobial effects of chloropyridazine derivatives, including this compound. The results indicated that certain concentrations exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Study 2: Cytotoxic Effects on Cancer Cells

In a controlled experiment, the cytotoxic effects of the compound were assessed on human breast cancer cell lines (MCF-7). The findings revealed an IC50 value indicating moderate cytotoxicity, warranting further exploration into its mechanisms and potential use as an anticancer agent .

Study 3: Receptor Binding Affinity

Research focused on the binding affinity of this compound to specific neurotransmitter receptors, demonstrating promising results that could lead to its application in treating neurological disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]ethanol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.